![molecular formula C13H18N2O4S B2856872 diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate CAS No. 24264-33-3](/img/structure/B2856872.png)

diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

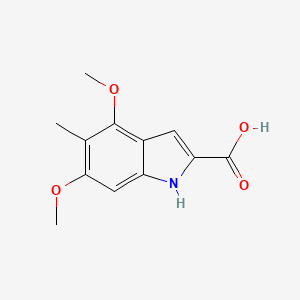

Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is a chemical compound. It is a potent and competitive inhibitor of Ras-related GTPases that potently binds to Rab7 nucleotide binding site .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The process involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the bicyclic thieno[2,3-c]pyridine system has been used as a starting point for the development of kinase inhibitors .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula of a similar compound, tert-Butyl 2-amino-3-benzoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate, is C19H22N2O3S .Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various heterocyclic compounds. Due to its reactive sites, it can undergo substitution reactions that are essential in building complex molecules, particularly in pharmaceutical chemistry where heterocycles are a core structure in many drugs .

Development of Pharmaceutical Agents

The thieno[2,3-c]pyridine moiety is a common framework in medicinal chemistry. Modifications of this core structure can lead to the development of new pharmaceutical agents with potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents .

Material Science Research

In material science, the compound’s derivatives could be used to create novel materials with specific electronic or photonic properties. These materials might be applicable in creating new types of sensors or in electronics .

Biological Studies

The compound can be used in biological studies to understand cell signaling pathways. Its derivatives can act as inhibitors or activators of enzymes, which is crucial in the study of disease mechanisms and the development of treatments .

Chemical Synthesis Methodology

Researchers can use this compound to develop new chemical synthesis methodologies. It can be used to test new catalytic systems or reaction conditions, contributing to the advancement of synthetic organic chemistry .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The structural flexibility allows for the optimization of biological activity against specific pests or weeds .

Mechanism of Action

Target of Action

The compound, also known as 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 3,6-diethyl ester, primarily targets kinase proteins . Kinase proteins play a crucial role in cellular signaling and are often the target of many therapeutic drugs due to their involvement in various diseases.

Mode of Action

This compound interacts with its targets by mimicking ATP, a molecule that kinases typically interact with . The thieno[2,3-c]pyridine scaffold of the compound meets the criteria for ATP-mimetic kinase inhibitors . This interaction results in the inhibition of the kinase, thereby affecting the kinase’s ability to phosphorylate other proteins and influence cellular signaling .

Biochemical Pathways

The compound affects the biochemical pathways involving kinase proteins. By inhibiting the kinase, it disrupts the normal signaling pathways within the cell . This disruption can have downstream effects on various cellular processes, including cell growth and division, response to external signals, and more .

Result of Action

The primary result of the compound’s action is the inhibition of kinase activity. This inhibition disrupts normal cellular signaling, which can lead to changes in cellular behavior . Depending on the specific kinase targeted and the context within the organism, this could result in various outcomes, including the suppression of disease progression in the case of diseases driven by overactive kinases.

Future Directions

The future directions in the research of similar compounds involve the development of new synthetic methods and the exploration of their biological activities . For instance, the development of new effective methods for the synthesis of pyrimidine derivatives and their condensed analogs with an exocyclic sulfur atom at position 2 of the pyrimidine ring is a promising direction .

properties

IUPAC Name |

diethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-18-12(16)10-8-5-6-15(13(17)19-4-2)7-9(8)20-11(10)14/h3-7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVBJHACOKTQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2856792.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2856793.png)

![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856794.png)

![ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2856802.png)

![4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2856805.png)